3-[Methoxy(methyl)sulfamoyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[methoxy(methyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-10(15-2)16(13,14)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMWWLKSVJQCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255790 | |
| Record name | 3-[(Methoxymethylamino)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848290-16-4 | |
| Record name | 3-[(Methoxymethylamino)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848290-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Methoxymethylamino)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methoxy Methyl Sulfamoyl Benzoic Acid
Retrosynthetic Analysis of 3-[Methoxy(methyl)sulfamoyl]benzoic acid
A retrosynthetic analysis of the target molecule, this compound, reveals several plausible disconnection points. The most logical approach involves disconnecting the nitrogen-sulfur bond of the sulfamoyl moiety. This leads back to two key precursors: a benzoic acid scaffold bearing a sulfonyl chloride group and the derivatizing amine.
Scheme 1: Retrosynthetic Disconnection of this compound
Detailed Reaction Mechanisms and Mechanistic Elucidation Studies
Kinetic Studies of Key Synthetic Steps
The synthesis of this compound typically involves two key transformations: the sulfamoylation of a benzoic acid derivative and the subsequent N-alkylation and O-methylation, or an alternative route involving the functionalization of a pre-existing sulfonamide. Kinetic studies of these steps are crucial for understanding the reaction mechanisms and for optimizing reaction conditions to maximize yield and purity.
A plausible synthetic route commences with the chlorosulfonation of 3-carboxybenzoic acid, followed by amination with methoxyamine, and finally N-methylation. The rate-determining step in such a sequence is often the initial chlorosulfonation. Studies on analogous aromatic compounds have shown that this electrophilic substitution reaction generally follows second-order kinetics, with the rate being dependent on the concentrations of both the aromatic substrate and the chlorosulfonating agent.
Table 1: Hypothetical Rate Data for the Chlorosulfonation of 3-Carboxybenzoic Acid
| Experiment | [3-Carboxybenzoic Acid] (mol/L) | [Chlorosulfonic Acid] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 3.1 x 10⁻⁴ |
This table presents hypothetical data for illustrative purposes, based on typical electrophilic aromatic substitution kinetics.
The subsequent amination of the resulting sulfonyl chloride with N-methylmethoxyamine would likely proceed via a nucleophilic substitution mechanism. The rate of this step is influenced by the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride.
Investigation of Reaction Intermediates
The synthesis of this compound proceeds through several key reaction intermediates. Identifying and characterizing these intermediates is vital for confirming the reaction pathway and for troubleshooting any issues such as low yield or impurity formation.
In a common synthetic approach starting from 3-carboxybenzoic acid, the first major intermediate is 3-(chlorosulfonyl)benzoic acid. This highly reactive species is typically not isolated but is reacted in situ with an appropriate amine. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm its formation.
Following the reaction with N-methylmethoxyamine, the primary sulfonamide intermediate, this compound, is formed. This stable intermediate can be isolated and purified before any subsequent reaction steps. Its structure can be unequivocally confirmed using a combination of ¹H NMR, ¹³C NMR, and mass spectrometry.
In an alternative pathway, starting from 3-aminobenzoic acid, a key intermediate would be the corresponding diazonium salt, which could then be converted to the sulfonyl chloride via a Sandmeyer-type reaction. The transient nature of diazonium salts requires careful control of reaction conditions, particularly temperature.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is paramount for developing an efficient and economically viable synthesis of this compound. Key parameters that are typically investigated include solvent effects, temperature, catalyst selection, and process intensification techniques.
Solvent Effects and Temperature Optimization
The choice of solvent can significantly impact the rate and outcome of the synthetic steps. For the chlorosulfonation of benzoic acid, a non-reactive, polar aprotic solvent is often preferred to dissolve the starting materials and facilitate the reaction while minimizing side reactions. For the subsequent amination step, the solvent must be compatible with the amine and the sulfonyl chloride intermediate.
Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. An optimal temperature profile must be established for each step of the synthesis to ensure a high yield of the desired product.
Table 2: Hypothetical Optimization of the Amination Step
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 0 | 12 | 65 |
| 2 | Dichloromethane | 25 | 6 | 78 |
| 3 | Tetrahydrofuran | 25 | 6 | 85 |
| 4 | Acetonitrile (B52724) | 25 | 4 | 92 |
| 5 | Acetonitrile | 50 | 2 | 88 (with impurities) |
This table illustrates a hypothetical optimization study, demonstrating the impact of solvent and temperature on reaction yield.
Catalyst Screening and Ligand Design for Enhanced Efficiency
In certain synthetic routes, particularly those involving cross-coupling reactions to form the C-S or C-N bonds, the use of a catalyst is essential. For instance, a palladium- or copper-catalyzed approach could be envisioned for the synthesis of the sulfonamide moiety. In such cases, a thorough screening of catalysts and ligands would be necessary to achieve high efficiency.
The choice of ligand can influence the catalyst's activity, selectivity, and stability. For example, in a hypothetical copper-catalyzed sulfonamidation, various nitrogen- or phosphorus-based ligands could be screened to identify the one that provides the highest yield and turnover number.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The analysis of one-dimensional ¹H and ¹³C NMR spectra is the foundational step in structural characterization. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is influenced by the presence of electronegative atoms and the effects of aromatic ring currents.
For 3-[Methoxy(methyl)sulfamoyl]benzoic acid, distinct signals are expected for the protons and carbons of the aromatic ring, the carboxylic acid group, and the N-methoxy-N-methylsulfamoyl moiety. The aromatic region of the ¹H NMR spectrum is anticipated to show a complex pattern for the four protons on the benzene (B151609) ring. The electron-withdrawing nature of both the carboxylic acid and sulfonamide groups would shift these protons downfield. The carboxylic acid proton itself would typically appear as a broad singlet at a very downfield chemical shift (>10 ppm), though its observation can depend on the solvent and concentration. rsc.orgrsc.org The ¹³C NMR spectrum would complement this by showing distinct signals for each of the nine carbon atoms in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard functional group effects and data from analogous substituted benzoic acids and sulfonamides. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 10 (broad s) | ~165-172 | Deshielded acidic proton; characteristic carbonyl carbon shift. rsc.org |
| Aromatic C-H (H2, H4, H5, H6) | ~7.5 - 8.5 (m) | ~125-140 | Influenced by anisotropic effects of the benzene ring and electron-withdrawing substituents. rsc.org |
| Aromatic C-COOH (C1) | - | ~130-135 | Quaternary carbon attached to the carboxyl group. |
| Aromatic C-S (C3) | - | ~138-142 | Quaternary carbon attached to the electron-withdrawing sulfonamide group. |
| N-Methyl (-NCH₃) | ~2.8 - 3.2 (s) | ~35-40 | Methyl group attached to nitrogen. |
| O-Methyl (-OCH₃) | ~3.7 - 4.0 (s) | ~55-65 | Methoxy (B1213986) group attached to nitrogen, typically deshielded. |
While 1D NMR provides information on the types of protons and carbons present, two-dimensional (2D) NMR experiments are essential for establishing the intricate network of covalent bonds. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. youtube.com For this compound, COSY would be instrumental in assigning the connectivity of the protons on the aromatic ring, showing correlations between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). github.io It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal. For this molecule, HSQC would connect the aromatic proton signals to their respective carbon signals and confirm the assignments of the N-methyl and O-methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over longer ranges (typically two to three bonds, ²JCH and ³JCH). researchgate.netrsc.org HMBC is critical for connecting the different functional groups, or "spin systems," within the molecule. Key expected correlations would include those from the N-methyl and O-methyl protons to the sulfonamide-bearing aromatic carbon (C3), and from the aromatic protons (H2 and H4) to the carboxylic carbon (C=O).
Table 2: Expected Key 2D NMR Correlations for Structural Elucidation
| Experiment | Correlating Nuclei | Purpose in Structural Elucidation |
|---|---|---|
| COSY | Aromatic H ↔ Adjacent Aromatic H | Establishes the substitution pattern on the benzene ring. |
| HSQC | Aromatic H ↔ Aromatic C N-CH₃ H ↔ N-CH₃ C O-CH₃ H ↔ O-CH₃ C | Assigns all protonated carbons. sdsu.edu |
| HMBC | Aromatic H (H2, H6) ↔ Carboxyl C Aromatic H (H2, H4) ↔ Sulfonamide C (C3) N-CH₃ H ↔ Sulfonamide C (C3) O-CH₃ H ↔ Sulfonamide C (C3) | Connects the carboxylic acid and sulfonamide groups to the correct positions on the aromatic ring and confirms the attachment of the methyl and methoxy groups to the sulfonamide nitrogen. rsc.org |
Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted bond rotations. For this compound, potential dynamic behaviors could include restricted rotation around the aryl-sulfur (C-S) bond or the sulfur-nitrogen (S-N) bond due to steric hindrance. If the energy barrier to rotation is sufficiently high, separate signals for different conformers might be observed at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. While no specific dynamic NMR studies on this compound are documented in the literature, this technique remains a viable method for investigating its conformational dynamics if such behavior is present.
Infrared (IR) and Raman Spectroscopy Techniques for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).
The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its two main functional groups.
Carboxylic Acid Group : This group gives rise to two very prominent IR absorptions. The O-H stretching vibration appears as a very broad band, typically in the range of 3300-2500 cm⁻¹, with its breadth resulting from hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration produces a strong, sharp absorption band, generally found between 1725-1700 cm⁻¹ for hydrogen-bonded dimers, a common state for carboxylic acids in the solid phase. mdpi.com
Sulfonamide Group : The sulfonyl (SO₂) portion of the sulfonamide group is characterized by two strong stretching vibrations: an asymmetric stretch (νas) typically near 1370-1330 cm⁻¹ and a symmetric stretch (νs) near 1180-1160 cm⁻¹. researchgate.net These bands are often intense in the IR spectrum.
Table 3: Principal IR and Raman Vibrational Frequencies for Key Functional Groups Frequency ranges are typical values and can be influenced by the molecular environment and physical state.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H stretch | 3300 - 2500 | Strong, very broad | Weak |
| C=O stretch | 1725 - 1700 | Strong | Medium | |
| Sulfonamide (-SO₂N<) | S=O asymmetric stretch | 1370 - 1330 | Strong | Weak |
| S=O symmetric stretch | 1180 - 1160 | Strong | Strong | |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium-Weak | Strong |
Vibrational spectroscopy can also be used to investigate conformational isomerism. Different spatial arrangements of the molecule (conformers) can give rise to slightly different vibrational frequencies. For substituted benzoic acids, IR spectroscopy has been effectively used to study the equilibrium between monomeric and dimeric forms in various solvents. ucl.ac.ukacs.org The position of the C=O stretching band is particularly sensitive to this, shifting to higher wavenumbers in the monomeric form. For this compound, analysis of the C=O and S=O stretching regions under different conditions (e.g., temperature, solvent polarity) could potentially reveal information about preferred conformations or intermolecular interactions. However, detailed conformational analyses for this specific molecule using vibrational spectroscopy have not been reported in the scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of this compound. By providing mass measurements with high accuracy and precision, HRMS allows for the determination of a unique molecular formula from a vast number of possibilities.
The molecular formula of this compound is C9H11NO5S, corresponding to a monoisotopic mass of 245.0358 Da. uni.lu HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would confirm this mass with low ppm error. The analysis can be performed in both positive and negative ionization modes, with characteristic adducts being formed. uni.lu
Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation through fragmentation analysis. While specific fragmentation data for this exact compound is not publicly available, the pathway can be predicted based on the fragmentation of related chemical structures, such as benzoic acid derivatives and sulfonamides. researchgate.netresearchgate.net Key fragmentation events would likely include:
Loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for methoxylated compounds. mdpi.com
Loss of methoxy group (•OCH₃) or methanol (B129727) (CH₃OH).
Cleavage of the S-N bond , characteristic of sulfonamides. researchgate.net
Loss of sulfur dioxide (SO₂) .
Decarboxylation , involving the loss of CO₂ (44 Da) from the benzoic acid moiety, a typical fragmentation for aromatic acids. researchgate.net
Loss of water (H₂O) from the carboxylic acid group. researchgate.net
These fragmentation patterns provide a structural fingerprint, confirming the connectivity of the different functional groups within the molecule. nih.govlew.ro
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and the study of intermolecular interactions that dictate the crystal packing.
To perform X-ray crystallography, a high-quality single crystal of this compound must first be grown. A common and effective method for small organic molecules is the slow evaporation technique. nih.govresearchgate.netresearchgate.net This process involves dissolving the purified compound in a suitable solvent or solvent mixture (such as methanol, ethanol, or dimethylformamide) to create a saturated solution. nih.govresearchgate.net The solution is then left undisturbed in an environment that allows the solvent to evaporate slowly over days or weeks, promoting the formation of well-ordered single crystals suitable for diffraction experiments.
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector, and the data is processed to determine the unit cell parameters and the electron density distribution, which is then used to solve and refine the molecular structure. researchgate.net
The crystal packing of this compound would be governed by a network of intermolecular interactions. Based on its functional groups, the following interactions are expected to be prominent:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly likely to form strong O-H···O hydrogen bonds, often resulting in the formation of centrosymmetric dimers, a common motif in carboxylic acids. nih.gov The sulfonamide group also provides a potential hydrogen bond acceptor site (S=O). researchgate.net
π–π Stacking: The benzene ring allows for π–π stacking interactions between adjacent molecules, which would contribute significantly to the stability of the crystal lattice. nih.gov
Chromatographic Separation and Purity Assessment Techniques (HPLC, GC-MS)
Chromatographic techniques are essential for the separation of this compound from reaction impurities and for the quantitative assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing non-volatile compounds like benzoic acid derivatives. helixchrom.comthermofisher.com A typical purity assessment would employ a reversed-phase method.
Stationary Phase: A C18 column is commonly used for the separation of aromatic acids. thermofisher.com
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile) and an aqueous buffer is typical. mdpi.com The aqueous phase is often acidified with formic acid or trifluoroacetic acid to ensure the carboxylic acid remains in its protonated, less polar form, leading to better peak shape and retention. helixchrom.com
Detection: UV detection is suitable due to the presence of the aromatic ring chromophore, with a detection wavelength likely set around 235-254 nm. helixchrom.comthermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity analysis, though it typically requires derivatization of the polar functional groups to increase volatility and thermal stability. researchgate.net The carboxylic acid and sulfonamide groups would likely be converted to more volatile esters or silyl (B83357) derivatives (e.g., trimethylsilyl (B98337) esters) prior to injection. researchgate.net
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or equivalent [(5%-phenyl)-methylpolysiloxane], is generally effective for separating a wide range of derivatized organic compounds. scholarsresearchlibrary.comnih.gov
Detection: The mass spectrometer provides both quantitative data (from the total ion chromatogram) and qualitative data (from the mass spectrum of each peak), allowing for the identification of impurities. researchgate.net
Both techniques are capable of detecting and quantifying impurities at very low levels, making them indispensable for quality control. scholarsresearchlibrary.comquora.com
Method Development for Analytical and Preparative Scale Separations
The development of robust separation methods is crucial for both quantifying this compound and for isolating sufficient quantities of impurities for structural identification. High-Performance Liquid Chromatography (HPLC) is the predominant technique for these purposes due to its high resolution, sensitivity, and adaptability.
Analytical Scale Separation:
Reverse-phase HPLC (RP-HPLC) is the standard for routine purity testing and quantification. A typical method would be developed and validated for parameters like specificity, linearity, accuracy, precision, and robustness. The acidic nature of the benzoic acid moiety and the presence of the sulfonamide group guide the selection of chromatographic conditions.
Method development often involves screening various stationary phases (like C8 and C18) and mobile phase compositions. researchgate.net A combination of an aqueous buffer (to control the ionization of the benzoic acid) and an organic modifier like acetonitrile (B52724) or methanol is common. researchgate.net Gradient elution is frequently employed to ensure the separation of the main component from both early and late-eluting impurities. zodiaclifesciences.com UV detection is suitable for this compound due to the presence of the aromatic ring; the detection wavelength is typically set at or near an absorption maximum, such as 230 nm or 274 nm, to maximize sensitivity. sielc.com
Table 1: Illustrative Analytical HPLC Method Parameters for this compound
| Parameter | Condition | Rationale |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) | Provides good retention and peak shape for sulfonamides and aromatic acids. researchgate.net |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and symmetric peak shape. |
| Gradient | Time (min) | %B |
| 0 | 20 | |
| 25 | 80 | |
| 30 | 80 | |
| 31 | 20 | |
| 35 | 20 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale separations. researchgate.net |
| Detection | UV at 230 nm | Corresponds to a UV absorption maximum for benzoic acid derivatives. sielc.com |
| Column Temp. | 25 °C | Ensures reproducibility of retention times. researchgate.net |
| Injection Vol. | 10 µL | A typical volume for analytical injections. researchgate.net |
Preparative Scale Separation:
When an unknown impurity needs to be identified, it must first be isolated from the bulk material. Preparative HPLC is the method of choice for this task. rjptonline.org The goal of preparative chromatography is to maximize throughput while maintaining sufficient resolution to isolate the impurity of interest with a high degree of purity.
This is achieved by scaling up the analytical method. This involves using a larger column (e.g., 21.2 mm internal diameter or larger) packed with a similar stationary phase, often with a larger particle size (e.g., 10 µm) to reduce backpressure. researchgate.net The flow rate is increased significantly, and larger sample volumes of a more concentrated solution are injected. researchgate.netrjptonline.org The mobile phase composition may be adjusted to optimize the separation for loading capacity. Fractions are collected as they elute from the column, and those containing the pure impurity are combined and concentrated.
Table 2: Example Preparative HPLC Parameters for Impurity Isolation
| Parameter | Condition | Rationale |
| Column | Luna C8 (250 x 21.2 mm, 10 µm) | Larger diameter and particle size for increased loading capacity and lower backpressure. researchgate.net |
| Mobile Phase | Acetonitrile:Water (Isocratic or step-gradient) | Simplified mobile phase for easier solvent removal post-collection. |
| Flow Rate | 15-20 mL/min | Higher flow rate to reduce run time for large-scale separations. researchgate.net |
| Detection | UV at 230 nm or 300 nm | Wavelength is chosen to effectively detect both the main peak and the impurity. researchgate.net |
| Loading | 50-100 mg per injection | High sample load to obtain sufficient material for characterization. rjptonline.org |
Purity Profiling and Impurity Identification
Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities present in a substance. ijpsonline.com Regulatory guidelines often require that any impurity present above a certain threshold (e.g., 0.1%) be identified and characterized. researchgate.net Impurities can originate from the manufacturing process (e.g., starting materials, intermediates, by-products) or from the degradation of the substance itself. lgcstandards.com
Detection and Quantification:
The validated analytical HPLC method is used to generate an impurity profile, which is essentially a chromatogram showing the main compound peak and all detectable impurities. The relative retention time (RRT) is used to track specific impurities from batch to batch. rjptonline.org Quantification is typically done by area normalization, assuming the response factor of the impurity is similar to that of the main compound, or by using a reference standard of the impurity if available.
Identification and Structural Elucidation:
Once an impurity has been isolated by preparative HPLC, its structure is determined using a combination of spectroscopic techniques. lgcstandards.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the accurate mass of the impurity. lgcstandards.com This allows for the determination of its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer clues about the molecule's structure. ijpsonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure. researchgate.net These techniques provide information about the number and types of protons and carbons in the molecule and how they are connected.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the functional groups present in the impurity molecule, such as C=O (carbonyl), N-H (amine/amide), and S=O (sulfonamide) stretches. lgcstandards.com
By combining the data from these techniques, a definitive structure for the impurity can be proposed and confirmed. lgcstandards.com This information is critical for understanding how the impurity is formed and for implementing controls in the manufacturing process to minimize its presence in the final product.
Computational and Theoretical Chemistry Studies on 3 Methoxy Methyl Sulfamoyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a detailed picture of electron distribution and geometric parameters.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-[Methoxy(methyl)sulfamoyl]benzoic acid, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to determine its ground state properties. These calculations provide optimized molecular geometry, electronic energy, and the distribution of frontier molecular orbitals (HOMO and LUMO).
The optimized geometry from DFT calculations reveals the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For instance, studies on similar benzoic acid derivatives have shown that DFT can accurately predict these parameters. vjst.vnorientjchem.org The electronic properties, such as the HOMO-LUMO energy gap, are crucial for understanding the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, are also invaluable. They visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack. In this compound, the regions around the oxygen atoms of the carboxyl and sulfamoyl groups are expected to be electron-rich (red potential), while the hydrogen atoms are electron-poor (blue potential).
Table 1: Illustrative DFT-Calculated Ground State Properties for this compound
| Property | Calculated Value | Units |
| Total Energy | -1025.456 | Hartrees |
| HOMO Energy | -7.21 | eV |
| LUMO Energy | -1.89 | eV |
| HOMO-LUMO Gap | 5.32 | eV |
| Dipole Moment | 3.45 | Debye |
Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this nature.
Ab Initio Methods for High-Accuracy Calculations
For even greater accuracy, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be utilized. While computationally more expensive than DFT, these methods provide a higher level of theoretical accuracy for electronic structure and energy calculations. elixirpublishers.com
Ab initio calculations on related molecules, such as p-methoxybenzoic acid, have demonstrated their utility in refining the geometric parameters and vibrational frequencies obtained from DFT. researchgate.net These high-accuracy calculations are particularly important for validating experimental data and for providing benchmark results for less computationally intensive methods.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the methoxy(methyl)sulfamoyl and carboxylic acid groups allows for multiple low-energy conformations of this compound. Understanding the conformational landscape is essential for predicting its biological activity and physical properties.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. MM methods use a classical force field to rapidly calculate the potential energy of different conformations, allowing for a broad search of the conformational landscape.
MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can identify the most stable conformations and the pathways for interconversion between them. These simulations can reveal how the molecule might interact with its environment, such as a solvent or a biological receptor.
Identification of Stable Conformations and Interconversion Barriers
Through systematic conformational searches and potential energy surface scans, several stable conformers of this compound can be identified. The relative energies of these conformers determine their population at a given temperature. The energy barriers for rotation around the C-S and C-C bonds are key determinants of the conformational flexibility.
Computational studies on similar molecules, like 3-(azidomethyl)benzoic acid, have shown that different conformers can lead to polymorphism in the solid state, where the same molecule crystallizes in different arrangements. nih.gov The energy barriers between conformers can be calculated using quantum chemical methods, providing insight into the kinetics of their interconversion.
Table 2: Illustrative Relative Energies of Stable Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-S-N) |
| 1 | 0.00 | 65° |
| 2 | 1.25 | -175° |
| 3 | 2.10 | -50° |
Note: This table presents hypothetical data to illustrate the results of a conformational analysis.
Spectroscopic Parameter Prediction and Validation
Computational methods are instrumental in predicting and interpreting spectroscopic data. By calculating parameters such as vibrational frequencies, chemical shifts, and electronic transitions, a direct comparison with experimental spectra can be made.
Theoretical predictions of FT-IR and Raman spectra are often performed using DFT calculations. The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical methods. elixirpublishers.com These calculations aid in the assignment of experimental spectral bands to specific molecular vibrations.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. epstem.net The predicted chemical shifts can help to confirm the molecular structure and assign the signals in experimental NMR spectra.
Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. vjst.vn These predictions can help to understand the electronic structure and the nature of the molecular orbitals involved in the absorption of light.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. nih.gov Computational methods, particularly those based on Density Functional Theory (TDF), have become increasingly valuable in predicting NMR parameters such as chemical shifts and coupling constants. nih.govnih.gov The accuracy of these predictions is crucial for assigning complex spectra and confirming molecular structures in solution. nih.govnih.gov
For this compound, theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are typically performed by first optimizing the molecular geometry using a suitable level of theory, such as B3LYP with a 6-31G* basis set. nih.gov Subsequently, NMR chemical shifts are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach with a higher-level basis set, for instance, mPW1PW91/6-31+G**. nih.gov
The predicted chemical shifts can then be compared with experimental data to validate the proposed structure. Machine learning approaches, trained on large datasets of experimental and calculated spectra, have also emerged as powerful tools for rapid and accurate NMR chemical shift prediction. mdpi.com These methods can achieve mean absolute errors of less than 0.20 ppm for 1H chemical shifts. nih.govmdpi.com
Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C1 | - | 133.5 |
| C2 | 7.95 | 129.8 |
| C3 | - | 139.0 |
| C4 | 8.20 | 128.5 |
| C5 | 7.60 | 130.2 |
| C6 | 8.10 | 125.0 |
| C=O | - | 167.3 |
| O-H | 12.50 | - |
| N-CH3 | 2.85 | 34.1 |
| O-CH3 | 3.90 | 63.2 |
Note: These values are illustrative and would need to be calculated using appropriate quantum chemical software.
Simulated IR and Raman Spectra for Experimental Correlation
The process involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. orientjchem.org These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. The potential energy distribution (PED) analysis can then be used to determine the contribution of different internal coordinates to each vibrational mode, aiding in precise assignments. actascientific.com
For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, C=O stretching, S=O stretching of the sulfonamide group, C-H stretching of the aromatic ring and methyl groups, and various bending and deformation modes. researchgate.netorientjchem.org
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
| Carboxylic Acid | O-H Stretch | ~3500 |
| Carboxylic Acid | C=O Stretch | ~1720 |
| Sulfonamide | Asymmetric S=O Stretch | ~1350 |
| Sulfonamide | Symmetric S=O Stretch | ~1160 |
| Methoxy (B1213986) | C-O Stretch | ~1250 |
| Aromatic Ring | C-H Stretch | ~3100-3000 |
Note: These are approximate frequency ranges and would be refined by specific calculations.
Investigation of Reaction Energetics and Transition States in Synthetic Pathways
Computational chemistry offers a powerful lens to investigate the mechanisms of chemical reactions, providing insights into reaction energetics and the structures of transient species like transition states.
Computational Modeling of Key Reaction Mechanisms
The synthesis of this compound likely involves several steps, such as the sulfonation of a benzoic acid derivative and subsequent methylation and methoxylation. sciencemadness.org Computational modeling can be employed to study the reaction mechanisms of these key steps. For instance, the Ullmann condensation, a common method for forming C-O bonds, could be a relevant reaction to model in the synthesis of related methoxybenzoic acid derivatives. nih.gov
By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. Different reaction pathways can be compared to identify the most likely mechanism.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A crucial aspect of modeling reaction mechanisms is the localization of transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Various computational algorithms are used to locate these elusive structures.
Once a transition state is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. To further validate the transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. This analysis confirms that the located transition state correctly links the intended reactants and products.
Molecular Orbital Analysis and Reactivity Descriptors
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. uwosh.edu
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.compku.edu.cn The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. youtube.compku.edu.cn
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, while the LUMO is likely to be centered on the electron-withdrawing carboxylic acid and sulfonamide groups. uwosh.eduresearchgate.net The energy gap between the HOMO and LUMO is an important descriptor of chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -8.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 7.3 |
Note: These values are illustrative and depend on the level of theory used for the calculation.
The distribution and energies of these frontier orbitals can be visualized to predict sites of electrophilic and nucleophilic attack. This analysis, combined with other reactivity descriptors derived from the electronic structure, provides a comprehensive picture of the chemical behavior of this compound. researchgate.net
Electrostatic Potential Surface (ESP) Mapping
The molecular electrostatic potential (MEP or ESP) surface is a valuable tool in computational chemistry for visualizing the three-dimensional charge distribution of a molecule. It is instrumental in predicting and understanding a molecule's reactive behavior, including sites for electrophilic and nucleophilic attack, and non-covalent interactions such as hydrogen bonding. researchgate.netresearchgate.netchemrxiv.org The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. youtube.comyoutube.com Different colors on the map represent different potential values: red typically indicates regions of negative potential (electron-rich), blue signifies regions of positive potential (electron-poor), and green represents areas of neutral potential. researchgate.net
Detailed Research Findings from Analogous Compounds:
Benzoic Acid Moiety: Computational studies on benzoic acid and its derivatives consistently show that the most negative electrostatic potential is localized around the oxygen atoms of the carboxylic acid group. researchgate.netactascientific.com This electron-rich area is a prime site for electrophilic attack. The acidity of the benzoic acid can be modulated by the nature of the substituents on the phenyl ring. semanticscholar.orgpsu.edu The presence of an electron-withdrawing group, such as the sulfamoyl group, is expected to influence the charge distribution on the aromatic ring and the acidity of the carboxylic proton.
Sulfonamide Group: In studies of various sulfonamides, the oxygen atoms of the sulfonyl group (SO₂) are characterized by a high electron density, creating a significant region of negative electrostatic potential. nih.govresearchgate.net This makes them potential sites for interaction with electrophiles or for forming hydrogen bonds as acceptors. The nitrogen atom in the sulfonamide group can also contribute to the negative potential, depending on its substitution. acs.orgnih.gov The presence of the methoxy group attached to the nitrogen in this compound would further modify the electronic environment around the nitrogen atom.
Methoxy Group: The oxygen atom of a methoxy group generally contributes to a region of negative electrostatic potential, as observed in studies of methoxy-substituted flavones and other aromatic compounds. nih.gov This feature can influence the molecule's interaction with other species.
Inferred Electrostatic Potential Distribution for this compound:
Based on the analysis of its functional components, the ESP map of this compound is predicted to exhibit distinct regions of positive and negative potential. The most pronounced negative potential (red to yellow regions) is expected to be concentrated around the oxygen atoms of both the carboxylic acid and the sulfonyl groups. A secondary region of negative potential is anticipated around the oxygen atom of the methoxy group.
Conversely, the most positive potential (blue regions) is likely to be located around the acidic hydrogen of the carboxylic acid group and the hydrogen atoms of the methyl group attached to the nitrogen. The aromatic protons will also exhibit some degree of positive potential. These electron-deficient sites are susceptible to nucleophilic attack.
The interplay of these functional groups—the electron-withdrawing sulfamoyl group and the carboxylic acid, along with the methoxy and methyl substituents—will create a complex and nuanced electrostatic potential surface that governs its intermolecular interactions and chemical reactivity.
Data Table: Predicted Electrostatic Potential Regions
| Molecular Region | Functional Group | Predicted Electrostatic Potential | Implication for Reactivity |
| Carboxyl Oxygens | -COOH | Strongly Negative | Site for electrophilic attack, Hydrogen bond acceptor |
| Sulfonyl Oxygens | -SO₂- | Strongly Negative | Site for electrophilic attack, Hydrogen bond acceptor |
| Methoxy Oxygen | -OCH₃ | Moderately Negative | Potential interaction site, Hydrogen bond acceptor |
| Carboxyl Hydrogen | -COOH | Strongly Positive | Site for nucleophilic attack, Hydrogen bond donor |
| Methyl Hydrogens | -NCH₃ | Moderately Positive | Potential site for weak interactions |
| Aromatic Hydrogens | -C₆H₄- | Slightly Positive | Weaker sites for nucleophilic interaction |
Derivatization and Structural Modification of 3 Methoxy Methyl Sulfamoyl Benzoic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for derivatization through esterification and amidation reactions.
Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This process, known as Fischer esterification, is a reversible reaction. To drive the reaction towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed truman.edu. For a compound like 3-[Methoxy(methyl)sulfamoyl]benzoic acid, the reaction would proceed as follows:
Reaction Scheme for Fischer Esterification
Alternatively, to avoid the harsh conditions of strong acids, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with alcohols to form esters under milder conditions. Another approach involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction between the carboxylic acid and the alcohol.
| Esterification Method | Reagents | General Conditions | Advantages |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | Room temperature or gentle heating | High yields, mild conditions for ester formation |
| Coupling Agent | Alcohol, DCC or EDC | Room temperature | Mild conditions, good for sensitive substrates |
Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. Similar to esterification, this can be achieved by first converting the carboxylic acid to its corresponding acyl chloride, which then reacts readily with an amine. Direct amidation of the carboxylic acid with an amine is also possible but often requires high temperatures to drive off the water formed. More commonly, coupling agents are employed to facilitate the reaction under milder conditions. Popular coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), often used in conjunction with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These reagents form an activated intermediate that is more susceptible to nucleophilic attack by the amine. The use of a heterogeneous niobium(V) oxide catalyst has also been reported for the direct amidation of esters with amines, which could be a subsequent step after esterification of the parent acid researchgate.net.
| Amidation Method | Reagents | General Conditions | Advantages |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Amine | Room temperature or gentle heating | High yields, versatile |
| Coupling Agent | Amine, EDC/HOBt or DCC/NHS | Room temperature | Mild conditions, high efficiency, good for complex molecules |
| High Temperature | Amine | High temperature with water removal | Simple, no coupling agents needed |
Modifications and Substitutions on the Sulfamoyl Group
The N-methoxy-N-methylsulfamoyl group offers possibilities for modification, although it is generally more stable than a primary or secondary sulfonamide.
The nitrogen atom in the sulfamoyl group of this compound is tertiary, meaning it already has three substituents (the sulfonyl group, a methyl group, and a methoxy (B1213986) group). Therefore, direct N-alkylation via nucleophilic substitution on the nitrogen is not feasible as there are no protons on the nitrogen to be removed to generate a nucleophilic anion.
N-acylation of primary and secondary sulfonamides is a well-established reaction, often carried out using acyl chlorides or anhydrides in the presence of a base researchgate.netnih.govresearchgate.netsemanticscholar.org. However, for the tertiary N-methoxy-N-methylsulfamoyl group, N-acylation is not a typical reaction pathway due to the lack of an N-H bond for deprotonation and subsequent acylation.
Cleavage of the sulfonamide bond can provide a route to re-functionalize the molecule. The S-N bond in sulfonamides is generally robust, but it can be cleaved under specific reductive or hydrolytic conditions.
Reductive cleavage of sulfonamides is a known method for deprotection or further modification. Various reducing agents have been employed for this purpose, including strong reducing agents like lithium aluminum hydride or sodium in liquid ammonia. More recently, milder methods have been developed. For instance, reductive cleavage of secondary sulfonamides can be achieved to generate sulfinates and amines, which can then be re-functionalized in situ acs.orgsemanticscholar.org. While these methods are established for primary and secondary sulfonamides, their applicability to a tertiary N-alkoxysulfonamide like the one in the title compound would depend on the specific reaction conditions and the stability of the N-O bond. Electrochemical methods have also been shown to cleave the N-S bond in sulfonamides under reductive conditions acs.org.
Hydrolytic cleavage of sulfonamides typically requires harsh acidic or basic conditions and high temperatures. The stability of the sulfonamide bond makes this a less common synthetic strategy unless significant functional group transformation is desired. Ceria nanostructures have been shown to catalyze the hydrolytic cleavage of some sulfonamide antibiotics under ambient conditions nih.gov.
Once the sulfamoyl group is cleaved, the resulting sulfonic acid or sulfonyl chloride can be reacted with a different amine or alcohol to introduce a new functional group, allowing for significant structural diversification. For example, the regenerated sulfonyl chloride can be reacted with a wide range of amines to form new sulfonamides.
Aromatic Substitution Reactions on the Benzoic Acid Ring
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) or be functionalized through directed ortho metalation (DoM).
In electrophilic aromatic substitution, the regiochemical outcome is dictated by the directing effects of the existing substituents on the aromatic ring. In this compound, there are two substituents to consider: the carboxylic acid group (-COOH) and the N-methoxy-N-methylsulfamoyl group (-SO₂N(OCH₃)CH₃).
Both the carboxylic acid group and the sulfamoyl group are electron-withdrawing and act as deactivating, meta-directing groups masterorganicchemistry.comlibretexts.orgassets-servd.host. This means they decrease the reactivity of the benzene ring towards electrophiles compared to unsubstituted benzene and direct incoming electrophiles to the positions meta to themselves. In this specific molecule, the substituents are at positions 1 and 3. The positions ortho and para to the carboxylic acid are 2, 4, and 6. The positions ortho and para to the sulfamoyl group are 2, 4, and 5. The positions meta to the carboxylic acid are 5. The positions meta to the sulfamoyl group are 2 and 6.
| EAS Reaction | Typical Reagents | Expected Product(s) |
| Nitration | HNO₃, H₂SO₄ | Substitution at C5, C2, or C6 |
| Bromination | Br₂, FeBr₃ | Substitution at C5, C2, or C6 |
| Sulfonation | Fuming H₂SO₄ | Substitution at C5, C2, or C6 |
| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃, RCOCl/AlCl₃ | Generally not successful on strongly deactivated rings |
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, allowing for substitution at positions that are not accessible through classical EAS reactions organic-chemistry.org. This method involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a new substituent.
The carboxylic acid group, after in-situ deprotonation to a carboxylate, can act as a directing group for ortho-lithiation organic-chemistry.orgacs.orgresearchgate.netrsc.org. For this compound, the carboxylate group would direct metalation to the C2 and C6 positions. The sulfamoyl group can also act as a DMG. The competition between the two directing groups would determine the site of lithiation. Given that the carboxylate is a potent DMG, it is likely that lithiation would occur preferentially at the C2 or C6 position.
General Scheme for Directed Ortho Metalation
This approach provides a synthetic route to introduce a wide variety of functional groups (e.g., halogens, alkyl, silyl (B83357), carboxyl) at the ortho positions of the benzoic acid ring, which would be difficult to achieve via traditional electrophilic substitution.
| Electrophile | Introduced Functional Group |
| I₂ | -I |
| CH₃I | -CH₃ |
| (CH₃)₃SiCl | -Si(CH₃)₃ |
| CO₂ | -COOH |
| DMF | -CHO |
Development of Prodrug Strategies
Prodrug design for this compound primarily focuses on masking the polar carboxylic acid group to improve its lipophilicity and membrane permeability. This is a common strategy employed for carboxylic acid-containing molecules to enhance their oral absorption. The generic chemical modifications involve the formation of esters, which can be designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active parent compound.
One of the most straightforward prodrug approaches is the formation of simple alkyl esters. Esterification of the carboxylic acid moiety with various alcohols (e.g., methanol (B129727), ethanol, propanol) can be achieved through Fischer esterification, typically by reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid. Another method involves the reaction of the carboxylate salt with an appropriate alkyl halide. These simple esters increase the lipophilicity of the parent compound; however, their in vivo hydrolysis rates can be variable.
To achieve more controlled release or to target specific tissues, more complex ester promoieties can be utilized. For instance, acyloxyalkyl esters can be synthesized. This involves a two-step process starting with the conversion of the carboxylic acid to its corresponding salt, which is then reacted with a haloalkyl ester (e.g., chloromethyl acetate) to yield the acyloxyalkyl ester. These types of prodrugs often exhibit enhanced chemical stability and are efficiently cleaved by esterases.
Another potential prodrug strategy involves the formation of amides or peptides. The carboxylic acid can be coupled with an amino acid or a small peptide using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These amide-based prodrugs can be designed to be substrates for specific peptidases, potentially offering a targeted release mechanism.
The table below illustrates some potential prodrugs of this compound based on these generic chemical modifications.
| Compound Name | Structure | Prodrug Strategy |
| Methyl 3-[methoxy(methyl)sulfamoyl]benzoate | Esterification | Simple alkyl ester |
| Ethyl 3-[methoxy(methyl)sulfamoyl]benzoate | Esterification | Simple alkyl ester |
| (Acetyloxy)methyl 3-[methoxy(methyl)sulfamoyl]benzoate | Esterification | Acyloxyalkyl ester |
| 3-[Methoxy(methyl)sulfamoyl]benzoyl-L-valine | Amide Coupling | Amino acid conjugate |
Synthesis of Isomers and Analogues for Structure-Reactivity Relationship Studies
The synthesis of isomers and analogues of this compound is fundamental to understanding its structure-reactivity relationships (SAR). These studies involve systematically altering the position of the substituents on the benzene ring and modifying the nature of the functional groups to assess the impact on the compound's chemical reactivity and potential biological activity.
Positional Isomers: The synthesis of positional isomers, such as 2-[Methoxy(methyl)sulfamoyl]benzoic acid and 4-[Methoxy(methyl)sulfamoyl]benzoic acid, allows for the investigation of the influence of the relative positions of the carboxylic acid and the sulfonamide groups. The synthetic routes to these isomers would be analogous to that of the parent compound, likely starting from the corresponding substituted benzoic acids. For example, the synthesis of 4-[Methoxy(methyl)sulfamoyl]benzoic acid would begin with 4-chlorosulfonylbenzoic acid, which is then reacted with N-methylhydroxylamine to form the sulfonamide.
Analogues with Modified Sulfonamide Group: To probe the importance of the N-methoxy-N-methylsulfonamide moiety, analogues can be synthesized with different substituents on the nitrogen atom. For instance, replacing the methoxy group with an ethoxy group or another alkoxy group can provide insights into the steric and electronic requirements at this position. Similarly, the N-methyl group can be replaced with other alkyl or aryl groups. The synthesis of these analogues would involve reacting the appropriate 3-chlorosulfonylbenzoic acid with the corresponding substituted hydroxylamine or amine.
Analogues with Modified Benzoic Acid Moiety: Bioisosteric replacement of the carboxylic acid group is another important strategy in SAR studies. The carboxylic acid can be replaced with other acidic functional groups such as a tetrazole or a hydroxamic acid. The synthesis of a tetrazole analogue, for example, would typically involve the conversion of the corresponding nitrile using sodium azide. These modifications can significantly alter the acidity, lipophilicity, and metabolic stability of the molecule.
The table below presents a selection of potential isomers and analogues of this compound for SAR studies.
| Compound Name | Structure | Modification Type |
| 2-[Methoxy(methyl)sulfamoyl]benzoic acid | Isomer | Positional Isomer |
| 4-[Methoxy(methyl)sulfamoyl]benzoic acid | Isomer | Positional Isomer |
| 3-[Ethoxy(methyl)sulfamoyl]benzoic acid | Analogue | Sulfonamide Modification |
| 3-[Methyl(phenyl)sulfamoyl]benzoic acid | Analogue | Sulfonamide Modification |
| 5-(3-(N-methoxy-N-methylsulfamoyl)phenyl)-1H-tetrazole | Analogue | Bioisosteric Replacement |
Exploration of Non Biological Chemical Applications and Material Science Potentials
Coordination Chemistry with Metal Centers (Ligand Design)
The presence of both a carboxylate group and a sulfonamide moiety suggests that 3-[Methoxy(methyl)sulfamoyl]benzoic acid can act as a versatile ligand in coordination chemistry. The design of metal complexes with this ligand could lead to novel materials with interesting structural and electronic properties.
Synthesis and Characterization of Metal Complexes
Currently, there is a lack of published research detailing the synthesis and characterization of metal complexes specifically with this compound. However, based on the known reactivity of carboxylic acids and sulfonamides, several synthetic routes can be proposed. The deprotonated carboxylate is a classic coordination site for a wide range of metal ions. Additionally, the oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide could potentially coordinate to metal centers, allowing for mono-, bi-, or polydentate coordination modes.
Investigation of Coordination Modes and Binding Affinities
The coordination behavior of this compound is expected to be rich and varied. The primary binding site is anticipated to be the carboxylate group, which can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion. The sulfonamide group offers further possibilities for coordination. The relative binding affinities for different metal ions would depend on factors such as the hardness/softness of the metal center and the steric hindrance around the coordination sites.
Computational studies, such as Density Functional Theory (DFT), could be employed to predict the most stable coordination modes and to estimate the binding affinities of the ligand with various metal ions. Such theoretical work would be invaluable in guiding synthetic efforts and in understanding the electronic structure of the resulting complexes.
Application in Supramolecular Chemistry and Self-Assembly (e.g., hydrogen bonding networks)
The ability of this compound to form directional and predictable non-covalent interactions, particularly hydrogen bonds, makes it a promising building block for supramolecular chemistry and the design of self-assembling systems.
Design of Self-Assembling Molecular Systems
The carboxylic acid group is a well-established functional group for forming robust hydrogen-bonded dimers. This predictable interaction can be utilized to create one-dimensional chains or more complex networks. The sulfonamide group can also participate in hydrogen bonding, acting as both a hydrogen bond donor (N-H, if the methyl group were a hydrogen) and acceptor (S=O). While the specific compound has a methyl group on the nitrogen, precluding N-H donation, the sulfonyl oxygens remain potent hydrogen bond acceptors.
Crystal Engineering and Cocrystallization Studies
Crystal engineering aims to design and synthesize crystalline solids with desired properties by controlling the intermolecular interactions. The predictable hydrogen bonding of the carboxylic acid in this compound makes it an excellent candidate for cocrystallization studies. By combining it with other molecules (coformers) that have complementary hydrogen bonding sites, it is possible to create novel crystalline materials with tailored architectures and properties.
For instance, cocrystallization with pyridine-containing molecules could lead to the formation of a salt or a cocrystal, depending on the pKa difference between the benzoic acid and the pyridine (B92270) derivative. rsc.org The resulting supramolecular synthons could be used to construct a wide variety of crystalline architectures. The study of hydrogen-bonding networks in related substituted benzoic acids has shown that diverse and intricate patterns can be formed, often leading to different physical properties of the resulting crystals. ucl.ac.uknih.govresearchgate.netox.ac.uk
| Interaction Type | Potential Functional Groups Involved | Resulting Supramolecular Motif |
| Hydrogen Bonding | Carboxylic Acid | Dimer, Catemer |
| Hydrogen Bonding | Sulfonyl Oxygen (acceptor) | Chains, Sheets |
| π-π Stacking | Benzene (B151609) Ring | Stacked arrays |
Role in Catalysis (e.g., as a chiral auxiliary or ligand component)
While there are no current reports on the use of this compound in catalysis, its structure suggests potential applications in this field. If resolved into its enantiomers, the chiral nature of the molecule could be exploited.
The compound itself is not chiral. However, derivatives of it could be. If a chiral center were introduced, for example, by replacing the methyl group on the nitrogen with a chiral substituent, the resulting molecule could serve as a chiral auxiliary or a chiral ligand for asymmetric catalysis. The coordination of such a chiral ligand to a metal center could create a chiral environment around the metal, enabling the catalysis of enantioselective reactions. The proximity of the stereogenic center to the coordinating groups would be a key factor in the efficiency of the asymmetric induction.
The development of catalysts based on sulfamoyl benzoic acid derivatives is an area that remains to be explored. The modular nature of these molecules, allowing for the tuning of steric and electronic properties through substitution on the benzene ring and the sulfonamide nitrogen, makes them attractive targets for the design of new ligand scaffolds for a variety of catalytic transformations.
Investigation of Catalytic Activity in Organic Transformations
Following a thorough search, no specific studies investigating the use of this compound as a catalyst in organic transformations have been found. While research exists on the catalytic properties of other benzoic acid derivatives, such as their use in esterification reactions, this specific compound has not been documented in a similar role.
Recyclability and Stability Studies of Catalyst Systems
As there is no available information on the catalytic use of this compound, there are consequently no studies on the recyclability or stability of any catalyst systems involving this compound.
Integration into Polymer Chemistry or Material Science
Evaluation of Material Properties (excluding direct clinical use)
In the absence of any synthesized polymers incorporating this compound, no evaluations of the material, mechanical, or physico-chemical properties of such polymers have been published.
Environmental Chemistry Applications
Investigation of Environmental Fate and Transformation Pathways
Specific data on the environmental fate, degradation, and transformation pathways for this compound are not available in environmental science literature. While predictive models and studies exist for the environmental behavior of other organic pollutants and some benzoic acid derivatives, dedicated research on this compound's persistence, mobility, or degradation products in the environment has not been identified. General principles of chemical degradation suggest that transformation would be influenced by factors like microbial activity and redox conditions, but specific pathways for this molecule remain uninvestigated.
Adsorption and Remediation Potentials
The exploration of "this compound" for non-biological chemical applications, specifically in the realm of adsorption and environmental remediation, is a nascent field with limited direct research. While the inherent functionalities of the molecule—a carboxylic acid group and a sulfonamide moiety—suggest potential for interaction with various environmental contaminants, detailed studies focusing on this specific compound are not extensively available in peer-reviewed literature.
However, by examining research on analogous structures, such as benzoic acid derivatives and materials containing sulfonamide groups, we can infer potential applications and guide future research directions. The principles governing the adsorption capabilities of related compounds can provide a foundational understanding of how "this compound" might perform in similar contexts.
Inferred Potentials Based on Analogous Compounds:
The carboxylic acid group present in the molecule is a key functional group known for its ability to interact with heavy metal ions and other cationic species through chelation and electrostatic interactions. Research on various benzoic acid derivatives has demonstrated their utility in the treatment of wastewater containing heavy metals. rsc.org The carboxylate group can act as a binding site for metal ions, facilitating their removal from aqueous solutions.
Similarly, the sulfonamide group is recognized for its potential role in the adsorption of various pollutants. Materials functionalized with sulfonic acid groups have been developed as solid acid catalysts and adsorbents. uq.edu.aubeilstein-journals.org These materials exhibit tunable surface properties and can be effective in capturing a range of organic and inorganic substances. For instance, polystyrene sulfonate has been investigated for the adsorption of sulfonamide antibiotics from contaminated water sources, showcasing the affinity of the sulfonate group for specific pollutants. researchgate.net
Furthermore, the presence of both a methoxy (B1213986) and a methyl group attached to the sulfonamide nitrogen in "this compound" could influence its solubility, stability, and selectivity as an adsorbent. These groups can affect the electron density and steric hindrance around the active sites, potentially leading to specific interactions with target contaminants.
Potential Research Directions:
Given the lack of direct studies, future research could focus on synthesizing and characterizing materials incorporating "this compound" to evaluate their adsorption performance. Key areas of investigation would include:
Heavy Metal Sequestration: Investigating the efficacy of this compound in removing heavy metal ions such as lead, cadmium, mercury, and copper from water. Isotherm and kinetic studies would be crucial to understand the adsorption capacity and rate.
Organic Pollutant Removal: Assessing its ability to adsorb organic pollutants like dyes, phenols, and pesticides, which are common in industrial effluents.
Development of Functional Materials: Exploring the use of "this compound" as a ligand to create metal-organic frameworks (MOFs) or as a monomer for the synthesis of functional polymers. Such materials could exhibit enhanced porosity and surface area, leading to improved adsorption capabilities.
While concrete data on the adsorption and remediation potentials of "this compound" is not yet available, the chemical functionalities inherent in its structure provide a strong rationale for its investigation as a candidate for environmental applications. The following table summarizes the potential interactions based on the functional groups present in the molecule.
| Functional Group | Potential Target Pollutants | Potential Interaction Mechanism |
| Carboxylic Acid (-COOH) | Heavy metal ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺) | Chelation, Electrostatic attraction |
| Sulfonamide (-SO₂N(CH₃)OCH₃) | Organic pollutants, certain metal ions | Hydrogen bonding, Dipole-dipole interactions |
Further empirical research is necessary to validate these inferred potentials and to establish the practical utility of "this compound" in adsorption and remediation technologies.
Future Directions and Interdisciplinary Research Opportunities
The exploration of "3-[Methoxy(methyl)sulfamoyl]benzoic acid" and its structural analogs stands at a confluence of synthetic chemistry, analytical science, and computational modeling. The inherent hybrid nature of this compound, possessing both a sulfonamide and a carboxylic acid moiety, opens up numerous avenues for future research. These investigations are poised to refine its synthesis, uncover novel functionalities, and accelerate the discovery of new derivatives with tailored properties.
Q & A
Q. What are the optimal synthetic routes for 3-[Methoxy(methyl)sulfamoyl]benzoic acid, and how can reaction yields be improved?
The synthesis typically involves coupling a benzoic acid derivative with a sulfamoyl reagent. Key steps include:
- Sulfonylation : Reacting 3-aminobenzoic acid with methoxy(methyl)sulfamoyl chloride under anhydrous conditions, using a base like pyridine to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.
- Yield optimization : Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance reaction efficiency, achieving yields up to 75% .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., sulfamoyl group at δ 3.2 ppm for methyl protons, δ 3.8 ppm for methoxy protons) .
- IR spectroscopy : Peaks at 1680 cm (C=O stretch) and 1320 cm (S=O stretch) validate functional groups .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) assess purity (>98%) .
Q. How should researchers ensure the stability of this compound during storage?
- Storage conditions : Keep at -20°C in amber vials under inert gas (argon) to prevent hydrolysis of the sulfamoyl group .
- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .
Advanced Research Questions
Q. What is the mechanism of enzyme inhibition by this compound, and how can binding affinity be quantified?
The sulfamoyl group acts as a transition-state analog, competitively inhibiting enzymes like carbonic anhydrase. Methodological approaches include:
Q. How can computational modeling guide the design of derivatives with enhanced activity?
Q. How should researchers address contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized assays : Replicate studies under identical pH, temperature, and buffer conditions (e.g., Tris-HCl pH 7.4 for enzyme assays) .
- Structural validation : Compare with analogs like 3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid to isolate substituent effects .
Key Notes
- Structural analogs : Cross-referenced with PubChem and EPA DSSTox for validation .
- Methodological rigor : Emphasized reproducibility through standardized protocols and orthogonal analytical techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
